molecular formula C19H22N2O2 B11409685 2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11409685
M. Wt: 310.4 g/mol
InChI Key: APPDLWZQRRBXPH-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization to form the benzodiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of functionalized benzodiazole derivatives.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dimethoxyphenyl)amino]-N-(2-methylpropyl)propanamide
  • (3,4-dimethoxyphenyl)methylamine

Uniqueness

Compared to similar compounds, 2-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE stands out due to its specific substitution pattern and the presence of the benzodiazole ring. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-13(2)12-21-16-8-6-5-7-15(16)20-19(21)14-9-10-17(22-3)18(11-14)23-4/h5-11,13H,12H2,1-4H3

InChI Key

APPDLWZQRRBXPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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